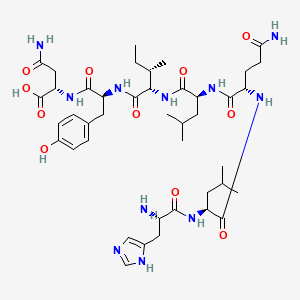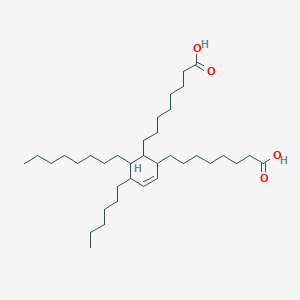
8,8'-(5-Hexyl-6-octylcyclohex-3-ene-1,2-diyl)dioctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-(5-Hexyl-6-octylcyclohex-3-ene-1,2-diyl)dioctanoic acid is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(5-Hexyl-6-octylcyclohex-3-ene-1,2-diyl)dioctanoic acid typically involves multiple steps, starting with the preparation of the cyclohexene core, followed by the introduction of hexyl and octyl groups. The final step involves the attachment of dioctanoic acid moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality 8,8’-(5-Hexyl-6-octylcyclohex-3-ene-1,2-diyl)dioctanoic acid suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
8,8’-(5-Hexyl-6-octylcyclohex-3-ene-1,2-diyl)dioctanoic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
8,8’-(5-Hexyl-6-octylcyclohex-3-ene-1,2-diyl)dioctanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8’-(5-Hexyl-6-octylcyclohex-3-ene-1,2-diyl)dioctanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **5,5’-(Ethane-1,2-diyl)bis(oxy)
Properties
CAS No. |
639479-06-4 |
|---|---|
Molecular Formula |
C36H66O4 |
Molecular Weight |
562.9 g/mol |
IUPAC Name |
8-[6-(7-carboxyheptyl)-4-hexyl-5-octylcyclohex-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C36H66O4/c1-3-5-7-9-13-19-25-33-31(23-17-8-6-4-2)29-30-32(24-18-12-10-15-21-27-35(37)38)34(33)26-20-14-11-16-22-28-36(39)40/h29-34H,3-28H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
XSUJASFHCQSFGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(C=CC(C1CCCCCCCC(=O)O)CCCCCCCC(=O)O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
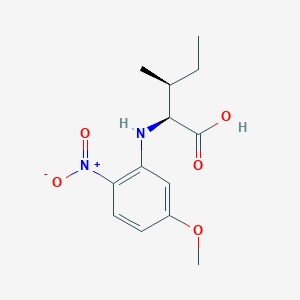
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)


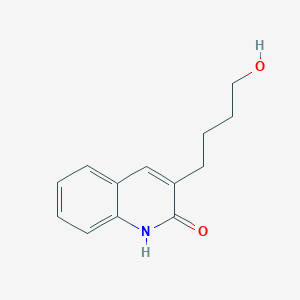
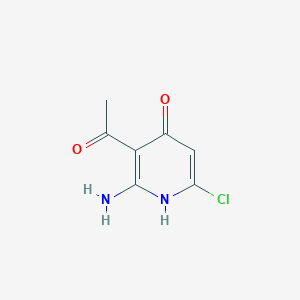
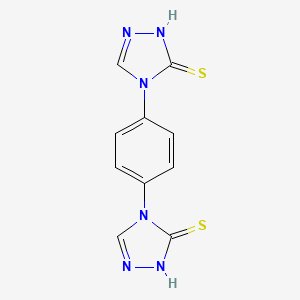

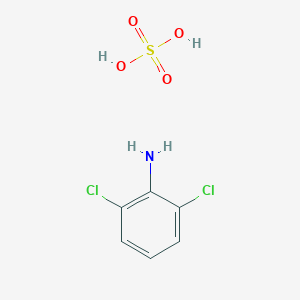


![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)
